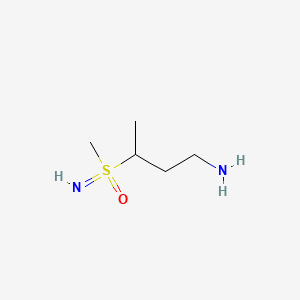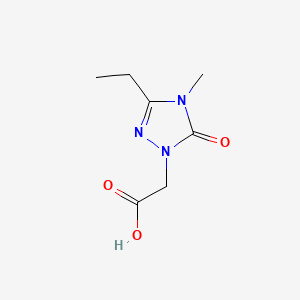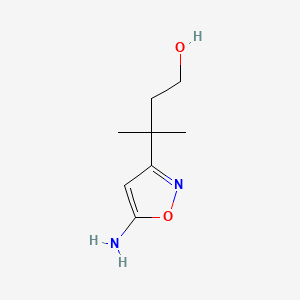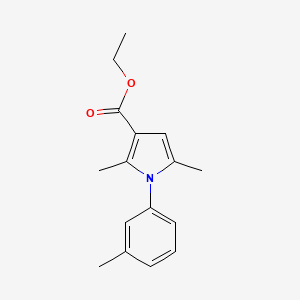
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobutan-2-yl)(imino)methyl-lambda6-sulfanone, also known as 4-ABIN-L6-S, is a type of organic compound that is used in scientific research. It is a versatile molecule that is used for a variety of purposes in the laboratory, including as a synthetic reagent, a ligand for metal complexes, and as a catalyst for organic reactions. 4-ABIN-L6-S has a number of unique properties that make it an attractive choice for use in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone has been used in a variety of scientific research applications. It has been used as a synthetic reagent for the synthesis of organic compounds, as a ligand for metal complexes, and as a catalyst for organic reactions. Additionally, it has been used as a building block for the synthesis of novel organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of enzyme catalysis and in the development of new catalysts.
Wirkmechanismus
The mechanism of action of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone is complex and not fully understood. It is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. Additionally, it is believed to act as an electron donor, donating electrons to other molecules, and as an electron acceptor, accepting electrons from other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone are not fully understood. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the metabolism of lipids. Additionally, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, it is a versatile molecule that can be used in a variety of scientific research applications. However, there are a few limitations to the use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in laboratory experiments. It is not very stable and can decompose when exposed to light or heat. Additionally, it can react with other molecules and may interfere with the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in scientific research. It could be used in the development of new catalysts for organic reactions. It could also be used in the study of enzyme catalysis and in the development of new drugs and pharmaceuticals. Additionally, it could be used in the development of new materials, such as polymers and dyes. Finally, it could be used in the study of biological processes, such as the metabolism of drugs, lipids, and carbohydrates.
Synthesemethoden
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone can be synthesized in a variety of ways, including through the use of an aldol-type condensation reaction. This reaction involves the reaction of two aldehydes, such as acetaldehyde and formaldehyde, in the presence of a base such as sodium hydroxide. The reaction results in the formation of a β-hydroxyaldehyde, which is then reacted with a sulfonyl chloride to form (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone. Other methods of synthesis include the use of a Grignard reaction, as well as the use of a palladium-catalyzed reaction.
Eigenschaften
IUPAC Name |
3-(methylsulfonimidoyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2OS/c1-5(3-4-6)9(2,7)8/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVCMIHYQKNAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminobutan-2-yl)(imino)methyl-lambda6-sulfanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)



![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)


![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)

![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)

![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)